molecular formula C16H14ClNO2S B5025493 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

3-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No. B5025493
M. Wt: 319.8 g/mol
InChI Key: NVXZIKKGGPKDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Compounds with the 3-(4-Chlorophenyl)-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-One structure have shown significant antimicrobial properties. Research indicates their effectiveness against various bacteria and fungi, suggesting potential applications in treating infections (Patel et al., 2013), (Reddy et al., 2010), (Kavitha et al., 2006).

  • Antimicrobial Synthesis with Nano-MoO3 : Innovative synthesis methods using nano-MoO3 have been developed for thiazolidin-4-ones, demonstrating their potential as antibacterial agents. This approach also emphasizes environmentally friendly synthesis processes (Kumar et al., 2016).

Pharmacological and Biological Insights

  • Spectral and Quantum Chemical Analysis : Detailed analysis using spectroscopic and quantum chemical methods has provided insights into the molecular structure and potential biological functions of compounds like this compound. These analyses pave the way for understanding their biological activities (Viji et al., 2020).

  • ensus.app/papers/synthesis-activity-pyrazole-nucleus-containing-bbhatt/bf54ceb3b6615f3db156c052bab58892/?utm_source=chatgpt).

Crystal Structure Analysis

  • Structural Elucidation : Research on the crystal structure of similar thiazolidin-4-one compounds has provided valuable insights into their molecular configuration, which is crucial for understanding their pharmacological potential and designing new drugs (Doreswamy et al., 2009), (Wan et al., 2008).

Potential Anticancer Properties

  • Anticancer Activities : Some derivatives of thiazolidin-4-one, including compounds structurally related to this compound, have been investigated for their potential anticancer properties. These studies explore the efficacy of such compounds against various human tumor cell lines, highlighting their potential in cancer therapy (Tiwari et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c1-20-14-8-2-11(3-9-14)16-18(15(19)10-21-16)13-6-4-12(17)5-7-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXZIKKGGPKDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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